1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(3,5-Dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core with a 3,5-dimethylphenyl group at the 1-position and a pyrrolidin-1-yl substituent at the 4-position. This scaffold is notable for its role in medicinal chemistry, particularly as a modulator of metabotropic glutamate receptor 4 (mGluR4), as seen in structurally related compounds (e.g., VU 0080241) .
Synthetic routes for analogous compounds involve nucleophilic substitution of chlorinated pyrazolo-pyrimidine precursors with amines under microwave irradiation or conventional heating, achieving yields up to 84% .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-12-7-13(2)9-14(8-12)22-17-15(10-20-22)16(18-11-19-17)21-5-3-4-6-21/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAXRRGHDIPWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is part of a class of pyrazolo[3,4-d]pyrimidines that have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research studies.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions. For the specific compound , the following general synthetic pathway can be outlined:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 3,5-dimethylphenyl and pyrrolidin-1-yl groups is performed via nucleophilic substitution or coupling reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties by inhibiting various tumor cell lines. For instance:
- Induction of Apoptosis : Studies indicate that compounds with this scaffold can induce apoptosis in cancer cells at low micromolar concentrations. Specifically, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, which was more potent than doxorubicin (IC50 = 9.20 µM) .
- Cell Line Specificity : The compound has been tested against multiple cancer cell lines including HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer), revealing variable sensitivity and highlighting the importance of structural modifications on biological activity .
Antimicrobial Activity
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have shown promising antimicrobial properties:
- Inhibition of Bacterial Growth : A library of pyrazolo[3,4-d]pyrimidines was evaluated for their activity against Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant antibacterial effects, suggesting potential use in treating infections in cancer patients .
- Mechanism of Action : The antimicrobial action is believed to involve inhibition of bacterial DNA polymerase and other essential enzymes, which disrupts bacterial replication and growth .
Case Studies
A few notable studies highlight the biological activities of compounds within this class:
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Data Summary
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Pyrrolidine vs.
- Aromatic Substituents : The 3,5-dimethylphenyl group in the target compound provides symmetrical steric hindrance, whereas 2,4-dimethylphenyl (VU 0080241) or 3,5-dimethoxyphenyl (Futibatinib) alter electronic properties and binding pocket interactions .
- Pharmacological Profiles : While the target compound’s activity is inferred from analogs, Futibatinib demonstrates how pyrazolo-pyrimidine derivatives can be optimized for kinase inhibition via ethynyl extensions .
Q & A
Q. What are the common synthetic routes for preparing 1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Core formation : Condensation of 5-aminopyrazole derivatives with formamide or urea under reflux to form the pyrazolo[3,4-d]pyrimidine core .
- Substitution : Introduction of the pyrrolidin-1-yl group via nucleophilic substitution at the 4-position using pyrrolidine in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
- Aryl group attachment : Coupling the 3,5-dimethylphenyl moiety via Suzuki-Miyaura or Ullmann reactions, requiring palladium catalysts and optimized temperatures (80–120°C) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Key Reaction Conditions :
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹, aromatic C-H at ~3035 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, aromatic protons at δ 6.7–8.2 ppm) and confirms substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography (if crystals obtained): Provides unambiguous confirmation of the 3D structure .
Q. Example NMR Data from Analogues :
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyrazole CH | 8.2–8.3 | Singlet | |
| Pyrrolidine CH₂ | 1.8–2.5 | Multiplet |
Advanced Questions
Q. How can reaction conditions be optimized to improve yields of the 4-(pyrrolidin-1-yl) substitution step?
Methodological Answer: Systematic optimization strategies include:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. less polar options (THF, acetonitrile) to enhance nucleophilicity .
- Base Selection : Compare inorganic bases (K₂CO₃, NaH) with organic bases (Et₃N) to minimize side reactions .
- Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify kinetic vs. thermodynamic control .
- Catalyst Addition : Evaluate Pd(OAc)₂ or CuI for facilitating coupling reactions in challenging substitutions .
Case Study :
A 20% yield increase was achieved by switching from K₂CO₃ in DMF to NaH in THF at 70°C for a related pyrazolo[3,4-d]pyrimidine derivative .
Q. How should researchers resolve contradictions in reported biological activity data for analogues of this compound?
Methodological Answer: Address discrepancies through:
- Comparative Assays : Test the compound and its analogues under identical in vitro conditions (e.g., IC₅₀ measurements against the same cancer cell line) .
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 3,5-dimethylphenyl vs. 4-chlorophenyl) to isolate contributing groups .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases inhibited by pyrazolo[3,4-d]pyrimidines) .
Q. Example SAR Findings :
| Substituent | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 3,5-Dimethylphenyl | 0.45 (EGFR inhibition) | |
| 4-Fluorophenyl | 1.2 (EGFR inhibition) |
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
Methodological Answer:
- Enzyme Inhibition Assays : Measure inhibition constants (Kᵢ) against purified kinases or phosphatases using fluorescence-based assays .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by observing thermal stabilization of suspected proteins .
- Molecular Dynamics Simulations : Model binding interactions with predicted targets (e.g., ATP-binding pockets of kinases) using software like AutoDock .
Q. Key Experimental Design :
- Positive Controls : Include known inhibitors (e.g., gefitinib for EGFR) to validate assay conditions .
- Dose-Response Curves : Use 8–10 concentration points to calculate precise IC₅₀ values .
Q. How can researchers address solubility challenges in biological assays for this compound?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Synthesize phosphate or ester derivatives that hydrolyze in vivo to the active form .
- Particle Size Reduction : Employ nano-milling or liposomal encapsulation to improve bioavailability .
Q. Example Formulation :
| Formulation | Solubility (μg/mL) | Bioavailability (%) |
|---|---|---|
| Free compound | 12 | 5 |
| Cyclodextrin complex | 220 | 35 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
